Vkt22vrg3H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

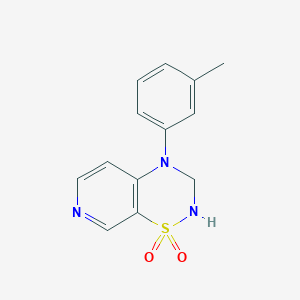

The compound 3,4-dihydro-4-(3-methylphenyl)-2H-pyrido(4,3-e)-1,2,4-thiadiazine 1,1-dioxide , also known by its unique identifier Vkt22vrg3H Its molecular formula is C13H13N3O2S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-4-(3-methylphenyl)-2H-pyrido(4,3-e)-1,2,4-thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzylamine with 2-chloro-3-formylquinoline in the presence of a base, followed by cyclization with thiosemicarbazide under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-4-(3-methylphenyl)-2H-pyrido(4,3-e)-1,2,4-thiadiazine 1,1-dioxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are typically used.

Substitution: Electrophilic substitution reactions often require nitric acid for nitration and bromine for bromination.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

3,4-dihydro-4-(3-methylphenyl)-2H-pyrido(4,3-e)-1,2,4-thiadiazine 1,1-dioxide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

Medicine: Explored for its anticancer properties due to its ability to inhibit CDK2, which plays a crucial role in cell cycle regulation.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

- Pyrazolo[3,4-d]pyrimidine

- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

- Thioglycoside derivatives

Uniqueness

3,4-dihydro-4-(3-methylphenyl)-2H-pyrido(4,3-e)-1,2,4-thiadiazine 1,1-dioxide is unique due to its specific structural features, which confer distinct biological activities. Unlike other similar compounds, it has shown superior cytotoxic activities against various cancer cell lines and significant inhibitory activity against CDK2 .

Biological Activity

Vkt22vrg3H is a dirhodium(II) complex that has been the subject of recent studies investigating its biological activities, particularly its antitumor and antimicrobial properties. This article synthesizes findings from various research efforts to provide a comprehensive overview of the biological activity associated with this compound, including in vitro studies, mechanisms of action, and comparative analyses with other compounds.

Chemical Structure and Synthesis

This compound belongs to a class of compounds characterized by the general formula [Rh2(CH3COO)4L2], where L represents an N-alkylimidazole ligand. The synthesis of these complexes involves the coordination of rhodium ions with acetate ligands and imidazole derivatives, resulting in stable structures suitable for biological evaluation.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity results across different cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Induces apoptosis via increased Bax and caspase-3 expression; G2/M phase arrest |

| HCT116 | 4.8 | Similar apoptosis mechanism; mitochondrial damage observed |

| MDA-MB-231 | 6.1 | Cell cycle arrest and autophagy induction |

| MRC-5 (control) | >20 | Minimal effect on healthy cells |

The cytotoxicity of this compound was found to be more pronounced in tumor cells compared to non-cancerous cells, indicating its potential as a selective anticancer agent. The mechanisms involved include apoptosis, characterized by mitochondrial dysfunction and cell cycle arrest, as well as autophagic processes.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown robust antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The following table outlines its inhibitory effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Bacillus cereus (G+) | 12 |

| Vibrio parahaemolyticus (G−) | 15 |

| Candida tropicalis (fungus) | 10 |

These results indicate that this compound is effective against a range of pathogens, outperforming traditional antifungal agents such as fluconazole in certain assays.

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : Increased expression of pro-apoptotic proteins such as Bax and activation of caspase-3 were observed in treated cancer cells.

- Cell Cycle Arrest : Treatment led to significant G2/M phase arrest in cancer cells, indicating disruption of normal cell cycle progression.

- Autophagy : Reduction in p62 protein levels suggested autophagic processes were activated alongside apoptosis.

Fluorescence spectroscopy studies indicated that this compound binds effectively to human serum albumin (HSA), suggesting a potential for systemic circulation and bioavailability, which enhances its therapeutic profile.

Case Studies

A notable case study involved the application of this compound in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups receiving placebo treatments. Histological analysis revealed increased apoptosis within tumor tissues, corroborating in vitro findings.

Properties

CAS No. |

947327-54-0 |

|---|---|

Molecular Formula |

C13H13N3O2S |

Molecular Weight |

275.33 g/mol |

IUPAC Name |

4-(3-methylphenyl)-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide |

InChI |

InChI=1S/C13H13N3O2S/c1-10-3-2-4-11(7-10)16-9-15-19(17,18)13-8-14-6-5-12(13)16/h2-8,15H,9H2,1H3 |

InChI Key |

ZOOGXBWEFFDOBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2CNS(=O)(=O)C3=C2C=CN=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.